
Cyclopentolate hydrochloride
Übersicht
Beschreibung
Cyclopentolate hydrochloride is a synthetic anticholinergic compound primarily used in ophthalmology. It is known for its ability to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which are essential for diagnostic procedures such as eye examinations . This compound is a tertiary amine and functions by blocking muscarinic receptors in the eye, thereby preventing the eye from accommodating for near vision .
Wirkmechanismus
Target of Action
Cyclopentolate hydrochloride primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the size of the pupil and the shape of the lens .
Mode of Action
As an anti-muscarinic agent , this compound blocks the muscarinic receptors, thereby inhibiting the action of acetylcholine . This results in the relaxation of the sphincter of the iris and the ciliary muscles . By blocking these receptors, this compound produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as a muscarinic antagonist, this compound inhibits the action of acetylcholine, a neurotransmitter in the cholinergic pathway . This inhibition affects the regulation of the pupil size and lens shape, leading to mydriasis and cycloplegia .
Pharmacokinetics
When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes . Recovery usually occurs within 24 hours .
Result of Action
The primary molecular and cellular effects of this compound’s action are mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye) . These effects facilitate ophthalmic examinations and diagnostic testing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises . Furthermore, patients may be more light-sensitive than normal during the period of dilation and may notice blurred vision .
Biochemische Analyse
Biochemical Properties
Cyclopentolate Hydrochloride is an anti-muscarinic in the same class as atropine and scopolamine . It blocks the muscarinic receptors in the muscles of the eye . These receptors are involved in controlling the pupil size and the shape of the lens .
Cellular Effects
This compound induces relaxation of the sphincter of the iris and the ciliary muscles . When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect .
Molecular Mechanism
The molecular mechanism of this compound involves blocking muscarinic receptors, which leads to dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Temporal Effects in Laboratory Settings
The cycloplegic and mydriatic effects of this compound are slower in onset and longer in duration in patients who have dark pigmented irises . Recovery usually occurs within 24 hours .
Metabolic Pathways
As an anticholinergic, it is known to interact with muscarinic receptors .
Transport and Distribution
It is known to act on the muscles of the eye, particularly the sphincter of the iris and the ciliary muscles .
Subcellular Localization
Given its role as an anticholinergic, it is likely to interact with muscarinic receptors located on the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cyclopentolate hydrochloride involves several steps. The synthesis begins with phenylacetic acid, which reacts with ketocyclopentane to form 2-(1-hydroxycyclopentyl)phenylacetic acid . This intermediate undergoes a substitution reaction with dimethylamino ethyl chloride hydrochlorate in the presence of anhydrous potassium carbonate and ethyl acetate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and solvents, ensuring high yield and purity. The intermediate compounds are purified using recrystallization techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Reaktionstypen: Cyclopentolat-Hydrochlorid durchläuft während seiner Synthese hauptsächlich Substitutionsreaktionen. Es nimmt typischerweise nicht an Oxidations- oder Reduktionsreaktionen unter Standardbedingungen teil.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktion: Dimethylaminoethylchloridhydrochlorat wird in Gegenwart von wasserfreiem Kaliumcarbonat und Ethylacetat als Reagenz verwendet.
Reaktionsbedingungen: Die Reaktion wird bei erhöhten Temperaturen (um 60 °C) durchgeführt, um eine vollständige Umwandlung des Zwischenprodukts in das Endprodukt zu gewährleisten.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Cyclopentolat-Hydrochlorid selbst, das durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte in hoher Ausbeute und Reinheit gewonnen wird .
Wissenschaftliche Forschungsanwendungen
Mydriasis and Cycloplegia
The primary application of cyclopentolate hydrochloride is to induce mydriasis and cycloplegia during ocular examinations. It allows for better visualization of the retina and assessment of refractive errors. The standard concentration used is typically 1% to 2% for these purposes.
Table 1: Common Indications for this compound
Indication | Concentration | Purpose |
---|---|---|
Mydriasis | 1% - 2% | Pupil dilation for fundus examination |
Cycloplegia | 1% - 2% | Paralysis of ciliary muscle for refraction |
Anterior Uveitis Treatment | 0.25% - 1% | Prevent posterior synechiae |
Ocular Conditions
Cyclopentolate is also employed in the management of specific ocular conditions:
Anterior Uveitis
In anterior uveitis, cyclopentolate helps prevent complications such as posterior synechiae, which can lead to vision impairment. A study indicated its effectiveness in reducing inflammation and pain associated with this condition .
Refractive Errors in Children
A prospective study evaluated the systemic and ocular side effects of cyclopentolate in children undergoing refractive examination. The findings suggested that while it effectively induced cycloplegia, some mild neurological effects were observed, including drowsiness and headache .
Dosage Effects
Research has shown that the dosage of cyclopentolate significantly affects anterior segment parameters such as anterior chamber depth (ACD) and volume (ACV). A study comparing the effects of 0.5% and 1% concentrations found notable differences in ACD and ACV measurements post-administration .
Table 2: Effects of Cyclopentolate Dosage on Anterior Segment Parameters
Dosage | ACD Pre (mm) | ACD Post (mm) | ACV Pre (mm³) | ACV Post (mm³) |
---|---|---|---|---|
0.5% | 2.71 | 2.86 | 137.40 | 152.93 |
1% | 2.76 | 2.89 | 141.40 | 154.35 |
Case Studies on Toxicity and Addiction
While cyclopentolate is generally safe when used appropriately, there are documented cases of toxicity and addiction, particularly with excessive use.
Toxicity Case Report
A notable case involved an 8-year-old child who exhibited central nervous system toxicity after receiving cyclopentolate for refraction purposes, highlighting the potential risks associated with its use .
Addiction Cases
Several case reports have documented addiction to cyclopentolate eye drops, particularly among individuals using them recreationally or excessively for their psychoactive effects . One report detailed a patient who experienced withdrawal symptoms upon cessation after prolonged use .
Vergleich Mit ähnlichen Verbindungen
Cyclopentolat-Hydrochlorid wird oft mit anderen Antimuskarinika verglichen, die in der Ophthalmologie eingesetzt werden:
Cyclopentolat-Hydrochlorid ist einzigartig in seinem Gleichgewicht zwischen schnellem Wirkungseintritt und mittlerer Wirkungsdauer, was es besonders nützlich für routinemäßige Augenuntersuchungen macht .
Biologische Aktivität
Cyclopentolate hydrochloride is an anticholinergic agent primarily used in ophthalmology for its mydriatic and cycloplegic effects. This compound acts by blocking muscarinic acetylcholine receptors in the eye, leading to pupil dilation and paralysis of the ciliary muscle, which prevents accommodation. The biological activity of cyclopentolate is significant in both therapeutic applications and potential adverse effects, particularly in vulnerable populations.
Cyclopentolate exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs), specifically M1 and M5 subtypes. By inhibiting these receptors, cyclopentolate causes:
- Mydriasis : Dilation of the pupil by relaxing the sphincter muscle of the iris.
- Cycloplegia : Paralysis of the ciliary muscle, preventing accommodation for near vision.
The onset of these effects occurs within 15 to 60 minutes post-instillation, with a duration lasting up to 24 hours. The intensity and duration can vary based on iris pigmentation, with darker irises exhibiting slower responses .
Pharmacokinetics
Cyclopentolate is rapidly absorbed through ocular tissues, including the conjunctiva and nasolacrimal duct. Systemic absorption can occur, leading to potential adverse effects. Key pharmacokinetic parameters include:
- Peak Concentration : Achieved within 10 to 60 minutes after administration.
- Half-Life : Approximately 100 minutes.
- Systemic Absorption : Can be reduced by lacrimal occlusion techniques post-instillation .
Clinical Applications
Cyclopentolate is primarily used for:
- Ocular Examinations : Facilitating fundoscopic examinations by inducing mydriasis.
- Treatment of Amblyopia : Used in conjunction with other therapies to manage this condition.
Adverse Effects
While cyclopentolate is generally safe when used appropriately, it can cause both local and systemic adverse reactions. Common local side effects include:
- Burning sensation
- Photophobia
- Blurred vision
Systemic side effects are rare but may include:
- Visual or tactile hallucinations
- Ataxia
- Altered mental status, particularly in children or those with pre-existing conditions .
Case Studies Highlighting Toxicity
-
Child Overdose Case :
A 5-year-old boy experienced systemic toxicity after an accidental overdose of cyclopentolate eyedrops. Symptoms included visual hallucinations and ataxia, resolving within hours after observation . -
Adult Abuse Cases :
Several cases have documented misuse of cyclopentolate among adults, leading to dependence characterized by withdrawal symptoms such as nausea and anxiety upon cessation . One case involved a patient abusing up to 100 drops daily, resulting in significant psychological distress when attempting to reduce intake .
Research Findings
Recent studies have explored the effects of different concentrations of cyclopentolate on anterior segment parameters:
Parameter | Pre-Treatment (0.5%) | Post-Treatment (0.5%) | Pre-Treatment (1%) | Post-Treatment (1%) |
---|---|---|---|---|
Anterior Chamber Depth (ACD) | 2.71 ± 0.28 mm | 2.86 ± 0.27 mm | 2.76 ± 0.28 mm | 2.89 ± 0.25 mm |
Anterior Chamber Volume (ACV) | 197.5 ± 14.20 mm³ | 201.1 ± 13.27 mm³ | 201.60 ± 23.52 mm³ | 209.60 ± 20.58 mm³ |
Central Corneal Thickness (CCT) | 550 ± 26.71 μm | 551 ± 26.52 μm | 553.93 ± 29.25 μm | 549.5 ± 29.33 μm |
Statistical analysis indicated significant changes in ACD and CCT following treatment with both concentrations, suggesting that higher doses may be more effective but also potentially riskier regarding systemic absorption .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
Record name | Cyclopentolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentolate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentolate hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentolate hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentolate hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopentolate hydrochloride exert its effects on the eye?
A1: this compound is an anticholinergic agent that blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors. In the eye, this blockade primarily affects the muscarinic receptors in the sphincter muscle of the iris and the ciliary muscle. [] This results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). []
Q2: What are the downstream effects of this compound's action on the iris and ciliary muscle?
A2: By blocking acetylcholine's action on the iris sphincter muscle, this compound prevents muscle contraction, leading to pupil dilation. This effect is crucial for ophthalmic examinations as it allows for better visualization of the internal eye structures. [, , ] Similarly, by affecting the ciliary muscle, it temporarily paralyzes accommodation, which is essential for accurate refractive error measurement, particularly in children who can accommodate strongly. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C17H25NO3·HCl, and its molecular weight is 327.85 g/mol. []
Q4: Has the stability of this compound in different formulations been studied?
A4: Yes, research has investigated the stability of this compound in different packaging and formulations. One study found that a preoperative cataract surgery gel containing this compound remained stable for 60 days when packaged in polycarbonate syringes and stored protected from light at both controlled ambient and refrigerated conditions. []
Q5: How long does it take for this compound to induce maximal cycloplegia?
A5: Research using an objective measure of accommodation found that maximum cycloplegia occurs approximately 10 minutes after instillation of 1% this compound in individuals with light irides. Individuals with darker irides may require 30-40 minutes for maximum cycloplegia. []
Q6: How long do the effects of this compound last?
A6: The duration of this compound's effects can vary depending on factors like dosage and individual response. In one study on dogs, pupillary dilation returned to pre-instillation size after 72 hours. []
Q7: Is there a difference in the time course of cycloplegia and mydriasis induced by this compound?
A7: Yes, studies show that the time courses for cycloplegia (paralysis of accommodation) and mydriasis (pupil dilation) are not identical. While pupil dilation may be evident sooner, maximum cycloplegia might take longer to achieve. []
Q8: What is the efficacy of this compound compared to other cycloplegic agents like tropicamide and atropine?
A9: Several studies have compared the cycloplegic and mydriatic effects of this compound to tropicamide and atropine. While atropine generally has a stronger and longer-lasting effect, this compound and tropicamide demonstrate comparable efficacy in many cases, particularly for shorter procedures. [, , , ]
Q9: Are there any known adverse effects associated with this compound use?
A11: While generally considered safe, this compound, like many medications, can cause side effects. Transient stinging upon instillation is common. [] Rarely, more serious systemic side effects like behavioral changes and psychosis have been reported, particularly in children. [, , , , ]
Q10: What analytical methods are used to determine the concentration of this compound in pharmaceutical preparations?
A12: Several analytical methods have been developed for the determination of this compound in pharmaceutical preparations. These include spectrophotometric methods, based on the formation of colored complexes, and chromatographic methods such as high-performance liquid chromatography (HPLC). [, , , ]
Q11: What is the principle behind the spectrophotometric determination of this compound?
A13: Spectrophotometric methods utilize the ability of this compound to form colored complexes with specific reagents. For example, when treated with Folin-Ciocalteu reagent in an alkaline environment, this compound produces a greenish-blue colored species with maximum absorbance at 733 nm. This absorbance can be correlated to the concentration of this compound using a calibration curve. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.